molecular formula C10H11NO3S B6257804 (2R)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxylic acid CAS No. 1164123-34-5

(2R)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxylic acid

Katalognummer: B6257804
CAS-Nummer: 1164123-34-5
Molekulargewicht: 225.27 g/mol
InChI-Schlüssel: IILFMWQTZZFXTM-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-1-(Thiophene-2-carbonyl)pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a thiophene-2-carbonyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carboxylic acid with pyrrolidine-2-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-1-(Thiophene-2-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be performed using nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

(2R)-1-(Thiophene-2-carbonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be employed in the study of enzyme interactions and protein-ligand binding.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of (2R)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler analog with similar reactivity but lacking the pyrrolidine ring.

    Pyrrolidine-2-carboxylic acid: Another analog that lacks the thiophene ring.

Uniqueness

(2R)-1-(Thiophene-2-carbonyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both the thiophene and pyrrolidine moieties, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

1164123-34-5

Molekularformel

C10H11NO3S

Molekulargewicht

225.27 g/mol

IUPAC-Name

(2R)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H11NO3S/c12-9(8-4-2-6-15-8)11-5-1-3-7(11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14)/t7-/m1/s1

InChI-Schlüssel

IILFMWQTZZFXTM-SSDOTTSWSA-N

Isomerische SMILES

C1C[C@@H](N(C1)C(=O)C2=CC=CS2)C(=O)O

Kanonische SMILES

C1CC(N(C1)C(=O)C2=CC=CS2)C(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.